amine](/img/structure/B7940150.png)
[(2-Bromo-5-methoxyphenyl)methyl](2-ethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methoxyphenyl)methylamine is an organic compound with the molecular formula C12H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and an ethoxyethylamine moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Amination: The brominated intermediate is then reacted with 2-ethoxyethylamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2-Bromo-5-methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Nucleophilic Substitution: Substituted amines, thiols, or alkoxides
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives, dehalogenated products
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methylamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methylamine depends on the specific application and the target molecule. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, the bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxyethylamine groups can undergo oxidation or reduction.
Comparison with Similar Compounds
(2-Bromo-5-methoxyphenyl)methylamine can be compared with other similar compounds, such as:
[(2-Bromo-5-methoxyphenyl)methyl]amine: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
(2-Bromo-5-methoxyphenyl)methylamine: Contains a methoxyethyl group instead of an ethoxyethyl group, which may affect its reactivity and solubility.
(2-Bromo-5-methoxyphenyl)methylamine: Contains a hydroxyethyl group, making it more reactive in certain nucleophilic substitution reactions.
The unique combination of functional groups in (2-Bromo-5-methoxyphenyl)methylamine provides it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-2-ethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-7-6-14-9-10-8-11(15-2)4-5-12(10)13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCWJVRIZJVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
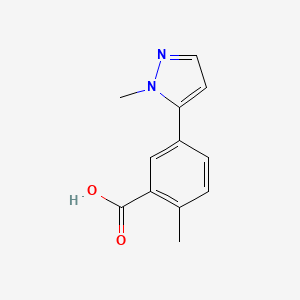
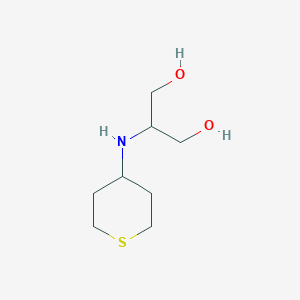
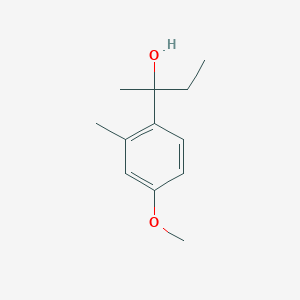
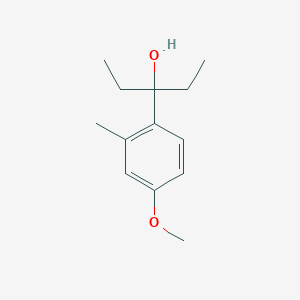
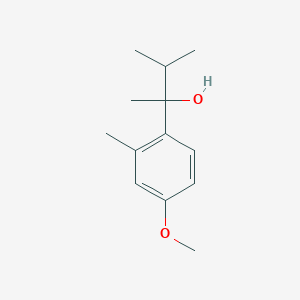
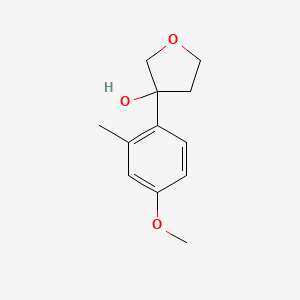
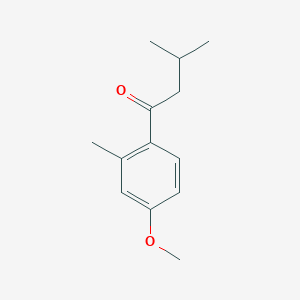
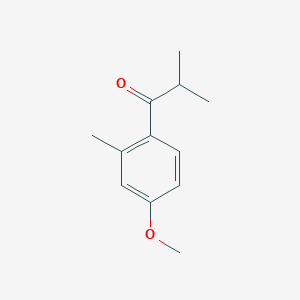
![[(2,5-Dichlorophenyl)methyl]boronic acid](/img/structure/B7940142.png)
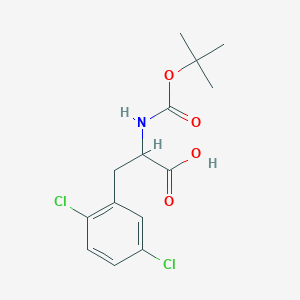
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)
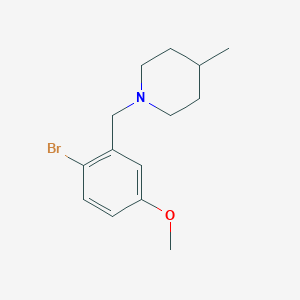
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7940169.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine](/img/structure/B7940171.png)
